molecular formula C7H6BrF2NO B2997637 4-Bromo-2-(difluoromethoxy)-5-methylpyridine CAS No. 1805592-30-6

4-Bromo-2-(difluoromethoxy)-5-methylpyridine

Cat. No.: B2997637
CAS No.: 1805592-30-6
M. Wt: 238.032
InChI Key: JHGZCRQUNZKJRB-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)-5-methylpyridine is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of pyridine, characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to the pyridine ring. This compound is typically a colorless to pale yellow solid and is used in various chemical reactions and applications due to its unique structural properties .

Mechanism of Action

Biochemical Pathways

It is known that the compound can undergo direct arylation of heteroarenes using palladium catalysis . This suggests that it may interact with biochemical pathways involving these reactions.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)-5-methylpyridine can be achieved through several steps:

    Starting Material: The synthesis begins with 2,5-dibromopyridine.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using difluoromethyl ether in the presence of a base such as potassium carbonate.

    Methylation: The methyl group is introduced using a methylating agent like methyl iodide under basic conditions.

The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would result in a biaryl compound .

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-5-methylpyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(difluoromethoxy)pyridine: Similar structure but lacks the methyl group.

    4-Bromo-2,5-difluoropyridine: Contains two fluorine atoms but no difluoromethoxy group.

    2-Bromo-4-(difluoromethoxy)-5-methylpyridine: Similar but with different positioning of the bromine and methyl groups.

Uniqueness

4-Bromo-2-(difluoromethoxy)-5-methylpyridine is unique due to the combination of its substituents, which confer specific reactivity and binding properties. The presence of both bromine and difluoromethoxy groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-3-11-6(2-5(4)8)12-7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGZCRQUNZKJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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